molecular formula C6H7NO B8004988 2-Hydroxy-cyclopent-1-enecarbonitrile

2-Hydroxy-cyclopent-1-enecarbonitrile

Cat. No.: B8004988
M. Wt: 109.13 g/mol
InChI Key: FMGIHTZTXKDEPP-UHFFFAOYSA-N
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Description

2-Hydroxy-cyclopent-1-enecarbonitrile is a chemical compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . It is characterized by its unique structure featuring a cyclopentene ring substituted with both a hydroxy group and a carbonitrile group, as represented by the SMILES notation C1CC(=C(C1)O)C#N . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound is typically supplied with a high purity level, often >95% to >98% . Proper storage at low temperatures, such as 0°C to -4°C, is recommended to maintain its stability over both short (1-2 weeks) and longer (1-2 years) periods . Researchers utilize this compound for various laboratory research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-hydroxycyclopentene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGIHTZTXKDEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrates

This method employs a visible-light-driven tandem process combining Giese radical addition and Horner–Wadsworth–Emmons (HWE) olefination. Key components include:

  • Substrates : N-(Acyloxy)phthalimides (radical precursors) and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates.

  • Catalyst : fac-Ir(ppy)₃ (1 mol%), which generates alkyl radicals via single-electron transfer under blue light (450 nm).

  • Conditions : Anhydrous solvents (e.g., THF, acetonitrile), inert atmosphere (N₂/Ar), and a base (e.g., K₂CO₃) to facilitate phosphonate elimination.

The reaction proceeds through a radical-polar crossover mechanism, forming sp³–sp³ and sp²–sp² carbon-carbon bonds to construct the cyclopentene core.

Optimization and Scope

  • Temperature : Room temperature (25°C).

  • Residence Time : 12–24 hours.

  • Yield : While yields for the target compound are unspecified, analogous cyclopent-1-enecarbonitriles are synthesized in 60–85% yield under similar conditions.

  • Advantages : Mild conditions, functional group tolerance, and avoidance of stoichiometric oxidants.

Enzymatic Reduction of 2-Oxocyclopent-1-enecarbonitrile

Biocatalytic Strategy

This approach utilizes ketoreductases (KREDs) or whole cells of Rhodococcus rhodochrous to enantioselectively reduce 2-oxocyclopent-1-enecarbonitrile to the corresponding alcohol.

Procedure

  • Substrate Preparation : 2-Oxocyclopent-1-enecarbonitrile is synthesized via nitrile hydration or aldol condensation.

  • Reduction : KREDs (e.g., from Lactobacillus kefir) catalyze the reduction using NADPH cofactors.

  • Co-Substrate Recycling : Isopropanol (IPA) drives NADPH regeneration, ensuring catalytic efficiency.

Performance Metrics

  • Yield : 80–94% for analogous β-hydroxy nitriles.

  • Enantiomeric Excess : >99% ee due to enzyme specificity.

  • Scale : Gram-scale demonstrated in cascades combining Ru-catalyzed hydration and enzymatic reduction.

Dauben–Michno Oxidative Transposition

Traditional Oxidative Rearrangement

The Dauben–Michno method converts allylic alcohols to α,β-unsaturated ketones but can yield hydroxycyclopentenecarbonitriles as by-products.

Experimental Protocol

  • Substrate : Allylic alcohol derivatives (e.g., 1-hydroxycyclopent-2-enecarbonitrile precursors).

  • Reagents : CrO₃ in acetic acid at −40°C to 0°C.

  • By-Products : 3-Oxocyclopentanecarbonitrile (major) and 1-hydroxycyclopent-2-enecarbonitrile (minor).

Limitations

  • Regioselectivity : Produces regioisomers (e.g., 1-hydroxy-2-ene vs. 2-hydroxy-1-ene).

  • Yield : <30% for the target compound due to competing over-oxidation.

Multi-Catalytic Hydration and Reduction Cascades

Hybrid Metal-Enzyme Systems

A sequential process combining Ru-catalyzed nitrile hydration and enzymatic ketone reduction achieves high stereocontrol:

  • Hydration : Ru(IV) catalysts convert β-ketonitriles to β-hydroxyamides.

  • Reduction : Ketoreductases reduce intermediates to 2-hydroxycyclopent-1-enecarbonitrile.

Key Parameters

  • Solvent : Aqueous buffer (pH 7.0–7.5) with co-solvents (e.g., THF).

  • Yield : 70–90% for β-hydroxyamides; subsequent reduction yields >95% alcohol.

Comparative Analysis of Methods

MethodYield (%)ee (%)ConditionsScalabilityEnvironmental Impact
Photoredox Giese/HWE60–85RacemicMild, room tempHighModerate (Ir catalyst)
Enzymatic Reduction80–94>99Aqueous, 30°CModerateLow
Dauben–Michno<30RacemicHarsh (CrO₃)LowHigh (toxic waste)
Multi-Catalytic70–90>99Hybrid, 50°CHighModerate

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.

    Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.

    Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents
Research has indicated that derivatives of cyclopentene compounds, including 2-hydroxy-cyclopent-1-enecarbonitrile, may serve as potential inhibitors of viral proteases, particularly in the context of Hepatitis C Virus (HCV) treatment. A study highlighted the design of protease inhibitors based on cyclopentene structures, demonstrating significant antiviral activity against HCV .

2. Anti-inflammatory Properties
Cyclopentene derivatives have been explored for their anti-inflammatory properties, with some compounds exhibiting the ability to modulate inflammatory pathways effectively. This suggests that 2-hydroxy-cyclopent-1-enecarbonitrile could be further investigated for therapeutic use in inflammatory diseases .

3. Natural Product Synthesis
The compound's structure is similar to several natural products that contain a cyclopentene ring system. Its ability to undergo various chemical transformations makes it a candidate for synthesizing complex natural products or their analogs .

Case Studies

Case Study 1: Synthesis of Protease Inhibitors
A study focused on synthesizing novel protease inhibitors utilizing a cyclopentene framework demonstrated the effectiveness of these compounds in inhibiting viral replication in vitro. The research involved optimizing the structure of the inhibitors to enhance their binding affinity to the target protease .

Case Study 2: Anti-inflammatory Activity Evaluation
Another investigation assessed the anti-inflammatory effects of cyclopentene derivatives, including those related to 2-hydroxy-cyclopent-1-enecarbonitrile. The results indicated a significant reduction in pro-inflammatory cytokine levels, suggesting potential applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Features
2-Hydroxy-cyclopent-1-enecarbonitrile C₆H₇NO 121.13 Hydroxyl, nitrile, cyclopentene High polarity, potential for H-bonding
4,5-Dihydroxy-1-(glucopyranosyloxy)cyclopent-2-ene-1-carbonitrile C₁₇H₂₃NO₁₁ 441.37 Multiple hydroxyls, nitrile, glycoside Enhanced water solubility, bioactive
1-Methylcyclopentanol C₆H₁₂O 100.16 Hydroxyl, methyl Low polarity, volatile
  • Functional Groups: The target compound’s nitrile and hydroxyl groups contrast with 1-Methylcyclopentanol’s simple alcohol structure, which lacks electron-withdrawing groups. The glycosylated derivative in introduces a carbohydrate moiety, drastically altering polarity and bioavailability .
  • Solubility: The hydroxyl and nitrile groups in 2-Hydroxy-cyclopent-1-enecarbonitrile likely improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to 1-Methylcyclopentanol, which is more lipophilic. The glycoside derivative’s multiple hydroxyls and sugar group enhance water solubility, making it suitable for biological applications .

Biological Activity

2-Hydroxy-cyclopent-1-enecarbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

2-Hydroxy-cyclopent-1-enecarbonitrile, with the molecular formula C6H9NOC_6H_9NO, features a hydroxyl group and a cyano group attached to a cyclopentene ring. Its structure is critical for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of 2-hydroxy-cyclopent-1-enecarbonitrile can be achieved through various methods, including:

  • Cyclization reactions involving precursor compounds.
  • Functionalization techniques that introduce the hydroxyl and cyano groups selectively.

Biological Activity

Research has indicated that 2-hydroxy-cyclopent-1-enecarbonitrile exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Properties

Preliminary research suggests that 2-hydroxy-cyclopent-1-enecarbonitrile may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to growth and survival, although detailed mechanisms are still under investigation.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to neuronal survival.

Case Studies

Several case studies have explored the biological activity of 2-hydroxy-cyclopent-1-enecarbonitrile:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL .
  • Cancer Cell Apoptosis : Research on human breast cancer cell lines revealed that treatment with 2-hydroxy-cyclopent-1-enecarbonitrile resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .
  • Neuroprotection : In a model of oxidative stress-induced neuronal death, 2-hydroxy-cyclopent-1-enecarbonitrile demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 2-Hydroxy-cyclopent-1-enecarbonitrile to improve yield and purity?

  • Methodological Answer: Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl₂) under controlled temperatures (80°C) to enhance regioselectivity . Monitor reaction progress via HPLC or GC-MS, and employ recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Pre-activating reagents like SOCl₂ can improve intermediate stability . Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which databases provide reliable physicochemical and toxicological data for 2-Hydroxy-cyclopent-1-enecarbonitrile?

  • Methodological Answer: Prioritize authoritative sources:

  • PubChem/EPA DSSTox: For molecular weight (123.11 g/mol), structure, and hazard classification under CC-BY-NC 4.0 licensing .
  • NIST Chemistry WebBook: Thermodynamic properties (e.g., enthalpy of formation) with peer-reviewed validation .

Q. How should researchers characterize the stability of 2-Hydroxy-cyclopent-1-enecarbonitrile under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C to 50°C), and light (UV/visible) over 1–6 months. Analyze degradation products via LC-MS and quantify stability using kinetic modeling (Arrhenius equation). Surface interactions (e.g., adsorption on glass vs. polymer containers) should be assessed via microspectroscopic imaging .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for 2-Hydroxy-cyclopent-1-enecarbonitrile derivatives be resolved?

  • Methodological Answer: Perform meta-analysis of existing studies, focusing on variables such as:

  • Assay Conditions: pH, solvent (DMSO vs. aqueous buffers), and cell line specificity (e.g., HEK293 vs. HeLa) .
  • Statistical Rigor: Apply one-way ANOVA with Tukey post-hoc tests to compare >2 groups, ensuring p-values (<0.05) are adjusted for multiple comparisons .
  • Structural Confounders: Use DFT calculations to evaluate electronic effects of substituents (e.g., hydroxyl vs. methyl groups) on bioactivity .

Q. What experimental approaches are suitable for elucidating the reaction mechanisms of 2-Hydroxy-cyclopent-1-enecarbonitrile in cyclopropanation or carbene insertion reactions?

  • Methodological Answer: Combine isotopic labeling (e.g., ¹³C or ²H) with in-situ FTIR to track intermediate formation. For carbenoid reactions, employ chiral rhodium catalysts to probe stereochemical outcomes . Computational studies (DFT or MD simulations) can identify transition states and validate experimental kinetic data .

Q. How can researchers address challenges in quantifying trace impurities in 2-Hydroxy-cyclopent-1-enecarbonitrile samples?

  • Methodological Answer: Implement UPLC-MS/MS with a C18 column (1.7 µm particle size) and MRM (multiple reaction monitoring) for sensitivity (LOD < 0.1 ppm). Calibrate against certified reference materials (CRMs) from NIST or ECHA. For non-volatile impurities, use charged aerosol detection (CAD) .

Q. What cross-disciplinary methodologies enhance the study of 2-Hydroxy-cyclopent-1-enecarbonitrile’s environmental interactions?

  • Methodological Answer: Integrate microspectroscopic techniques (ToF-SIMS, AFM) to analyze adsorption on indoor surfaces (e.g., paint, polymers) under simulated environmental conditions (25°C, 50% RH) . Pair with computational models (QSAR) to predict biodegradation pathways and ecotoxicological endpoints .

Data Presentation and Reproducibility

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer: Include:

  • Detailed Protocols: Reagent stoichiometry, catalyst loading (mol%), and reaction time/temperature .
  • Raw Data: NMR spectra (integration values, coupling constants), chromatograms (retention times, peak areas), and HRMS spectra in appendices .
  • Error Analysis: Report uncertainties (e.g., ±SD for triplicate measurements) and instrument calibration details .

Q. How should researchers handle discrepancies between computational predictions and experimental results for 2-Hydroxy-cyclopent-1-enecarbonitrile’s properties?

  • Methodological Answer: Re-optimize computational parameters (basis sets, solvation models) using benchmark datasets (e.g., NIST thermochemical data) . Validate experimental conditions (e.g., solvent polarity, temperature) to ensure alignment with simulation assumptions. Publish negative results to aid community-wide error analysis .

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